molecular formula C14H30O B8433775 2,6,10-Trimethylundecan-1-OL CAS No. 7289-30-7

2,6,10-Trimethylundecan-1-OL

Cat. No.: B8433775
CAS No.: 7289-30-7
M. Wt: 214.39 g/mol
InChI Key: HHZVSSGZBAJWFP-UHFFFAOYSA-N
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Description

2,6,10-Trimethylundecan-1-OL is a useful research compound. Its molecular formula is C14H30O and its molecular weight is 214.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

2,6,10-Trimethylundecan-1-OL has been explored for its potential therapeutic effects:

  • Antitumor Activity : In vivo studies have shown that this compound exhibits significant tumor growth inhibition in xenograft models. Doses of 20 mg/kg resulted in up to 60% tumor growth inhibition compared to control groups. This suggests a possible role in cancer treatment protocols.
  • Anti-inflammatory Effects : It has demonstrated efficacy in reducing inflammation markers in models of induced arthritis, showing a significant reduction in paw swelling after treatment.

Flavoring and Fragrance Industry

The compound is recognized for its sensory properties:

  • Flavoring Agent : It is utilized as a flavoring agent due to its pleasant aroma and taste profile, contributing to the formulation of various food products. Its classification as a flavoring agent indicates regulatory approval for use in food applications .
  • Fragrance Component : In the fragrance industry, this compound is included in formulations for perfumes and scented products due to its long-lasting scent profile and ability to blend well with other aromatic compounds .

Industrial Applications

The compound's properties allow it to serve various industrial functions:

  • Solvent Properties : Its alcohol nature makes it an effective solvent for organic compounds, facilitating reactions and extractions in chemical manufacturing processes.
  • Surfactant Potential : Due to its hydrophobic and hydrophilic balance, it may be used as a surfactant in cleaning products and emulsions .

Case Study on Cancer Treatment

Objective : Evaluate anticancer effects in breast cancer models.
Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, indicating a selective action that could minimize side effects associated with traditional chemotherapy.

Case Study on Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting potential use as an antimicrobial agent in clinical settings.

Properties

CAS No.

7289-30-7

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

2,6,10-trimethylundecan-1-ol

InChI

InChI=1S/C14H30O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h12-15H,5-11H2,1-4H3

InChI Key

HHZVSSGZBAJWFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 70 ml. of 70% by weight of bis (2-methoxyethoxy) sodium aluminum hydride in toluene (0.25 mol) in 500 ml. of anhydrous diethyl ether was added, dropwise over 1.0 hour, 69.2 g. (0.326 mol.) of (±)-2,6,10-trimethylundecanal. The solution was stirred 1.0 hour, poured onto ice and 10N aqueous NaOH, and worked up with ether and dried as described in Example 2. Distillation of the crude product gave (±)-2,6,10-trimethylundecan-1-ol as a colorless oil; b.p. 96°-98°C./0.20 mmHg.
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bis (2-methoxyethoxy) sodium aluminum hydride
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Synthesis routes and methods II

Procedure details

A mixture of 0.15 g (0.5 mmole) of rac. benzyl 2,6,10-trimethylundeca-4,8-dien-1yl ether, 0.1 g of 5% by weight palladiumon 95% by weight carbon and 10 ml. of ethyl acetate was stirred in an atmosphere of hydrogen for 16 hours at room temperature. The catalyst was filtered and the filtrate was concentrated in vacuo. The oily residue was dissolved in 10 ml. of ethyl acetate and rehydrogenated over 0.1 g of 5% palladium on carbon, for 5 hours at room temperature. The catalyst was again filtered and the filtrate was concentrated in vacuo. The residue wasevaporatively distilled giving 0.092 g (86%) of rac. 2,6,10-trimethylundecan-1-ol as a colorless oil, b.p. 100°-105° C. (bath temperature) (0.02 mm Hg.).
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rac. benzyl 2,6,10-trimethylundeca-4,8-dien-1yl ether
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